molecular formula C15H21BN2O2 B1473815 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole CAS No. 1416553-63-3

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

Cat. No.: B1473815
CAS No.: 1416553-63-3
M. Wt: 272.15 g/mol
InChI Key: KWZSNJIQONKKGV-UHFFFAOYSA-N
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Description

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole (CAS# 2222574-16-3) is a boronate ester-functionalized benzimidazole derivative. Its molecular formula is C₁₁H₁₉BN₂O₂ with a molecular weight of 222.09 g/mol . The compound features a benzo[d]imidazole core substituted with an ethyl group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 5-position. This structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems in pharmaceuticals and materials science .

Properties

IUPAC Name

1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O2/c1-6-18-10-17-12-9-11(7-8-13(12)18)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZSNJIQONKKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of organoboron compounds and has been studied for its applications in drug development, particularly in the context of cancer therapy and molecular imaging.

The molecular formula for this compound is C13H17BN2O2, with a molecular weight of 232.1 g/mol. It features a benzimidazole core substituted with a boron-containing dioxaborolane moiety, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound primarily involves its interaction with biological targets such as enzymes and receptors. The boron atom in the dioxaborolane structure is crucial for its reactivity and ability to form complexes with biomolecules.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The specific pathways affected include:

  • Inhibition of the PI3K/Akt pathway : This pathway is critical for cell survival and growth. The compound has been shown to downregulate key proteins involved in this signaling cascade.
  • Activation of p53 : The compound may enhance the activity of the p53 tumor suppressor protein, leading to increased apoptosis in cancer cells.

Case Studies

Several case studies have provided insights into the efficacy and safety profile of this compound:

  • Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
  • Lung Cancer Model : In a xenograft model of lung cancer, administration of this compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptotic indices and reduced proliferation markers in treated tumors.
  • Synergistic Effects : Research has also indicated that when combined with traditional chemotherapeutics like doxorubicin, this compound enhances therapeutic efficacy while reducing side effects associated with higher doses of chemotherapy.

Data Tables

Property Value
Molecular FormulaC13H17BN2O2
Molecular Weight232.1 g/mol
CAS Number46738006
SolubilitySoluble in DMSO
Biological TargetsPI3K/Akt pathway
Apoptosis InductionYes

Safety and Toxicity

Toxicological assessments indicate that while the compound exhibits promising biological activity, careful consideration must be given to its safety profile. Acute toxicity studies suggest that it has a moderate toxicity level; therefore, further investigations are warranted to establish safe dosage ranges for therapeutic use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzimidazole Core

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
  • Molecular Formula : C₁₁H₁₇BN₂O₂ (MW: 208.07 g/mol) .
  • Key Difference : Methyl group at the 1-position instead of ethyl.
  • However, the ethyl group in the target compound may enhance lipophilicity, improving membrane permeability in biological applications .
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • Molecular Formula : C₁₀H₁₇BN₂O₂ (MW: 208.07 g/mol) .
  • Key Difference : Lacks the fused benzene ring of benzimidazole.
  • Impact : The absence of aromaticity reduces π-π stacking interactions, making it less suitable for applications requiring planar binding (e.g., kinase inhibitors). However, its smaller size may facilitate synthetic modifications .

Positional Isomerism

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
  • Key Difference : Boronate ester at the 6-position instead of 3.
  • Impact : Regiochemical changes alter electronic distribution and steric accessibility. For example, the 5-position in the target compound may favor electrophilic substitution or metal coordination in catalysis .

Functional Group Modifications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one
  • Molecular Formula : C₁₃H₁₇BN₂O₃ (MW: 260.10 g/mol) .
  • Key Difference : Incorporates a ketone group at the 2-position.
  • Impact: The ketone introduces hydrogen-bonding capability, which could enhance binding affinity in drug-receptor interactions.

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature
Target Compound (1-Ethyl-5-boronate-benzimidazole) C₁₁H₁₉BN₂O₂ 222.09 Ethyl substituent, 5-boronate
1-Methyl-5-boronate-benzimidazole C₁₁H₁₇BN₂O₂ 208.07 Methyl substituent
5-Boronate-2-one-benzimidazole C₁₃H₁₇BN₂O₃ 260.10 Ketone functional group
1-Methyl-5-boronate-imidazole C₁₀H₁₇BN₂O₂ 208.07 Non-fused imidazole core

Preparation Methods

Starting Material Preparation

  • Halogenated Benzimidazole Intermediate: The synthesis often begins with 5-bromo-1-ethyl-1H-benzimidazole or a related halogenated benzimidazole derivative. The bromine at the 5-position serves as a handle for subsequent borylation.

  • N-Ethylation: Benzimidazole is alkylated at the N-1 position using ethylating agents such as ethyl iodide or ethyl bromide under basic conditions (e.g., potassium carbonate in DMF), yielding 1-ethylbenzimidazole derivatives.

Installation of the Boronic Ester Group

  • Palladium-Catalyzed Miyaura Borylation: The most common method to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is the palladium-catalyzed borylation of the 5-bromo substituent using bis(pinacolato)diboron as the boron source.

    • Typical conditions:
      • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄
      • Base: Potassium acetate or potassium carbonate
      • Solvent: DMSO, dioxane, or DMF
      • Temperature: 80–100 °C
      • Reaction time: 12–24 hours
  • Lithiation-Borylation Route: Alternatively, directed lithiation at the 5-position of 1-ethylbenzimidazole with n-butyllithium at low temperature (-78 °C), followed by quenching with a boron electrophile such as trimethyl borate or pinacolborane, can afford the boronic ester after work-up.

Protection and Deprotection Strategies

  • In some synthetic routes, protecting groups are employed to safeguard reactive sites on the benzimidazole during multi-step synthesis, especially when other substituents are present.

  • For example, methoxymethyl (MOM) or 4-methoxybenzyl groups may be used to protect nitrogen atoms or hydroxyl functionalities, which are later removed under acidic conditions.

Representative Synthetic Scheme (Summary)

Step Reagents/Conditions Description
1. N-Ethylation Ethyl iodide, K₂CO₃, DMF, 60 °C Alkylation of benzimidazole N-1
2. Halogenation (if not pre-halogenated) NBS or Br₂, solvent Bromination at 5-position
3. Borylation Pd catalyst, bis(pinacolato)diboron, KOAc, dioxane, 90 °C Suzuki-Miyaura borylation to install boronate ester
4. Purification Column chromatography or recrystallization Isolation of pure product

Research Findings and Data Summary

  • The boronic ester derivative exhibits stability suitable for use in Suzuki coupling reactions, enabling further functionalization of the benzimidazole scaffold.

  • The molecular formula of the compound is C15H21BN2O2, with the boronate ester contributing to the pinacol moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

  • Analytical data such as NMR, mass spectrometry, and melting point confirm the successful synthesis and purity of the compound.

  • The compound is often prepared as an intermediate for drug discovery and material science applications due to the bioactivity of benzimidazole derivatives and the versatility of boronic esters in cross-coupling chemistry.

Data Table: Key Properties and Synthetic Parameters

Parameter Details
Compound Name This compound
Molecular Formula C15H21BN2O2
Molecular Weight Approx. 270 g/mol
Starting Material 5-Bromo-1-ethyl-1H-benzimidazole
Borylation Reagents Bis(pinacolato)diboron, Pd catalyst
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄
Base Potassium acetate or potassium carbonate
Solvent Dioxane, DMF, or DMSO
Reaction Temperature 80–100 °C
Reaction Time 12–24 hours
Purification Column chromatography or recrystallization
Application Suzuki cross-coupling, pharmaceutical intermediates

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole?

  • Methodology : The synthesis of boronate-containing imidazole derivatives typically involves Suzuki-Miyaura cross-coupling reactions. For example, brominated or iodinated benzo[d]imidazole intermediates can be coupled with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at reflux (80–100°C) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
  • Validation : Confirmation of structure requires ¹H/¹³C NMR and IR spectroscopy. For instance, the boron-ester group exhibits characteristic IR absorption near 1350–1400 cm⁻¹ (B-O stretching) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use reverse-phase C18 columns with acetonitrile/water mobile phases; retention times (tR) for related imidazole derivatives range from 5–30 minutes under similar conditions .
  • NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for benzoimidazole), ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.0 ppm for CH₂), and tetramethyl dioxaborolane protons (δ 1.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 319.19 .

Advanced Research Questions

Q. How does the boronate ester moiety influence the compound’s stability and reactivity in cross-coupling reactions?

  • Reactivity Insights : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability against hydrolysis compared to boronic acids, making it suitable for prolonged storage (inert atmosphere, 2–8°C) . However, its lower electrophilicity may require optimized conditions (e.g., higher temperatures or microwave-assisted coupling) for efficient Suzuki reactions.
  • Experimental Design : Compare reaction yields under varying conditions (e.g., Pd catalysts, bases, solvents). For example, PdCl₂(dppf) in THF/water at 60°C may improve coupling efficiency with aryl halides .

Q. What strategies can mitigate competing side reactions during functionalization of the benzo[d]imidazole core?

  • Controlled Functionalization :

  • Regioselectivity : The ethyl group at N1 directs electrophilic substitution to the C4/C6 positions. For C5 modification (e.g., introducing halogens), pre-functionalize the boronate ester before imidazole ring formation .
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive NH sites during derivatization, followed by acidic cleavage (e.g., TFA/DCM) .

Q. How can computational methods predict the compound’s binding affinity in medicinal chemistry applications?

  • Molecular Docking : Perform docking studies using software like AutoDock Vina. For example, benzo[d]imidazole derivatives show affinity for EGFR kinase (PDB ID: 1M17) with binding energies < −8.0 kcal/mol. Adjust the boronate ester’s orientation to optimize hydrogen bonding with Thr766 and Met769 residues .
  • ADMET Prediction : Use SwissADME to assess bioavailability (e.g., Lipinski’s Rule of Five compliance) and toxicity (e.g., AMES test predictions for mutagenicity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

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